Cas no 1391739-84-6 (5-bromo-2-(propan-2-yl)-1,3-oxazole)

5-bromo-2-(propan-2-yl)-1,3-oxazole 化学的及び物理的性質
名前と識別子
-
- 5-BROMO-2-ISOPROPYLOXAZOLE
- 5-bromo-2-(propan-2-yl)-1,3-oxazole
-
- インチ: 1S/C6H8BrNO/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3
- InChIKey: GKCPEJXMKUQTOV-UHFFFAOYSA-N
- ほほえんだ: O1C(Br)=CN=C1C(C)C
計算された属性
- せいみつぶんしりょう: 188.97893g/mol
- どういたいしつりょう: 188.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 97.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 26Ų
5-bromo-2-(propan-2-yl)-1,3-oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1722420-2.5g |
5-bromo-2-(propan-2-yl)-1,3-oxazole |
1391739-84-6 | 95% | 2.5g |
$1903.0 | 2023-09-20 | |
Chemenu | CM423130-500mg |
5-BROMO-2-ISOPROPYLOXAZOLE |
1391739-84-6 | 95%+ | 500mg |
$*** | 2023-03-30 | |
Enamine | EN300-1722420-1.0g |
5-bromo-2-(propan-2-yl)-1,3-oxazole |
1391739-84-6 | 95% | 1g |
$971.0 | 2023-06-04 | |
Enamine | EN300-1722420-0.5g |
5-bromo-2-(propan-2-yl)-1,3-oxazole |
1391739-84-6 | 95% | 0.5g |
$758.0 | 2023-09-20 | |
Chemenu | CM423130-250mg |
5-BROMO-2-ISOPROPYLOXAZOLE |
1391739-84-6 | 95%+ | 250mg |
$*** | 2023-03-30 | |
Aaron | AR01DWOX-10g |
5-BROMO-2-ISOPROPYLOXAZOLE |
1391739-84-6 | 95% | 10g |
$5767.00 | 2023-12-16 | |
Enamine | EN300-1722420-1g |
5-bromo-2-(propan-2-yl)-1,3-oxazole |
1391739-84-6 | 95% | 1g |
$971.0 | 2023-09-20 | |
Enamine | EN300-1722420-10g |
5-bromo-2-(propan-2-yl)-1,3-oxazole |
1391739-84-6 | 95% | 10g |
$4176.0 | 2023-09-20 | |
Aaron | AR01DWOX-100mg |
5-BROMO-2-ISOPROPYLOXAZOLE |
1391739-84-6 | 95% | 100mg |
$489.00 | 2025-02-09 | |
Aaron | AR01DWOX-250mg |
5-BROMO-2-ISOPROPYLOXAZOLE |
1391739-84-6 | 95% | 250mg |
$687.00 | 2025-02-09 |
5-bromo-2-(propan-2-yl)-1,3-oxazole 関連文献
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
5-bromo-2-(propan-2-yl)-1,3-oxazoleに関する追加情報
Research Brief on 5-bromo-2-(propan-2-yl)-1,3-oxazole (CAS: 1391739-84-6): Recent Advances and Applications in Chemical Biology and Medicine
The compound 5-bromo-2-(propan-2-yl)-1,3-oxazole (CAS: 1391739-84-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its oxazole core and bromo-substituent, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential as a building block for novel therapeutics targeting various diseases, including cancer, infectious diseases, and neurological disorders.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 5-bromo-2-(propan-2-yl)-1,3-oxazole as a precursor for the development of kinase inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The bromo-substituent was found to play a critical role in enhancing binding affinity to the kinase active site, while the isopropyl group contributed to improved pharmacokinetic properties. These findings underscore the compound's utility in designing targeted cancer therapies.
Another notable application of 5-bromo-2-(propan-2-yl)-1,3-oxazole was reported in a 2024 Nature Communications article, where it was utilized in the synthesis of antimicrobial agents. The study revealed that oxazole-based compounds derived from this intermediate displayed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism. This research opens new avenues for addressing the global challenge of antimicrobial resistance.
Recent advancements in synthetic methodologies have also expanded the utility of 5-bromo-2-(propan-2-yl)-1,3-oxazole. A 2023 paper in Organic Letters described a novel palladium-catalyzed cross-coupling reaction that enables efficient functionalization of the oxazole ring at the 5-position. This breakthrough has significantly enhanced the compound's versatility as a synthetic building block, allowing for the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
In the context of neurological disorders, preliminary studies have suggested that 5-bromo-2-(propan-2-yl)-1,3-oxazole derivatives may modulate neurotransmitter systems. Research published in ACS Chemical Neuroscience (2024) reported that certain analogs of this compound exhibited selective binding to GABA receptors, potentially offering new therapeutic approaches for anxiety and epilepsy. However, further preclinical studies are needed to fully elucidate the structure-activity relationships and optimize the pharmacological profiles of these derivatives.
The compound's physicochemical properties, including its moderate lipophilicity (LogP ≈ 2.1) and good stability under physiological conditions, make it particularly attractive for medicinal chemistry applications. Computational modeling studies have predicted favorable drug-like characteristics for many of its derivatives, with several candidates currently progressing through preclinical development pipelines. As research continues to uncover new applications for 5-bromo-2-(propan-2-yl)-1,3-oxazole, its importance as a versatile scaffold in drug discovery is expected to grow significantly in the coming years.
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